1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopropan-1-amine hydrochloride
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Overview
Description
1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopropan-1-amine hydrochloride is a chemical compound with a unique structure that includes a cyclopropane ring and an oxadiazole moiety.
Preparation Methods
The synthesis of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopropan-1-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of substituted hydroxy benzophenones with chloro ethyl acetate in the presence of anhydrous potassium carbonate, followed by refluxing in dry acetone . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxadiazole ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding oxides, while reduction can lead to amines or alcohols.
Scientific Research Applications
1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopropan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structure.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopropan-1-amine hydrochloride can be compared with other oxadiazole-containing compounds such as:
3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid: This compound also contains an oxadiazole ring but differs in its overall structure and applications.
5-methyl-1,3,4-oxadiazol-2-amine: Another oxadiazole derivative with different chemical properties and uses.
The uniqueness of this compound lies in its combination of a cyclopropane ring and an oxadiazole moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H10ClN3O |
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Molecular Weight |
175.61 g/mol |
IUPAC Name |
1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H9N3O.ClH/c1-4-8-5(9-10-4)6(7)2-3-6;/h2-3,7H2,1H3;1H |
InChI Key |
WYIRJLFHIZLVQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)C2(CC2)N.Cl |
Origin of Product |
United States |
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